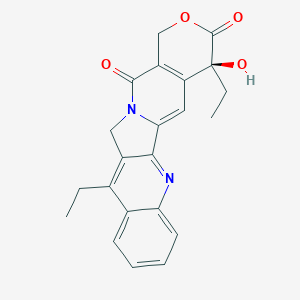

![molecular formula C22H20N2O5 B193285 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 130144-34-2](/img/structure/B193285.png)

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Descripción general

Descripción

This compound, also known as 7-Ethylcamptothecin , is a pharmaceutical secondary standard and certified reference material . It has the empirical formula C22H20N2O4 and a molecular weight of 376.41 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antitumor Applications

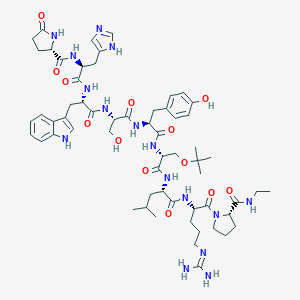

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, also known as SN-38, is primarily known for its antitumor activity. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cells. This property makes it effective in combating cancer cells. The crystal structure of SN-38 as the monohydrate reveals insights into its stability and hydrolysis mechanism, which is critical for its biological activity. Heating the crystal leads to partial hydrolysis at its lactone ring, transforming it into an inactive carboxylate form (Ali et al., 2016).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of SN-38 has been conducted to understand its behavior in the body, specifically its absorption, distribution, metabolism, and excretion. It was observed that after intravenous dosing in rats, SN-38 exhibits bi-exponential decay in plasma, indicating its rapid metabolism and excretion, primarily through feces and bile. This rapid excretion could influence the drug's half-life and efficacy (Atsumi et al., 1995).

Drug Synthesis and Modification

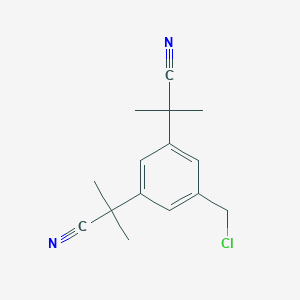

In the field of synthetic chemistry, methods have been developed for the preparation of SN-38 derivatives. One significant approach involves the aminoalkylation of 10-hydroxycamptothecin using methylene chloride under solid-liquid phase transfer catalysis. This method is pivotal for the synthesis of Topotecan, a derivative of SN-38 (Puri et al., 2004).

Chiral Separation and Analysis

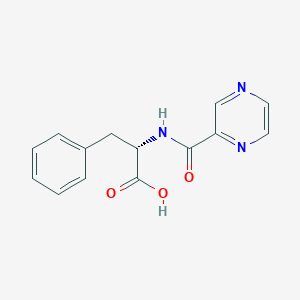

The development of a chiral high-performance liquid chromatography method for the enantiomeric separation of 10-hydroxycamptothecin demonstrates the importance of chiral analysis in drug research. This method enables the quantitative determination of the R-enantiomer in bulk drug substances, which is vital for maintaining the quality and efficacy of the drug (Venkateshwarlu et al., 2013).

Nanoparticle Delivery Systems

Recent advancements have explored the use of nanoparticles as a delivery system for SN-38. For instance, studies have investigated the loading of camptothecin into magnetic nanoparticles, enhancing its solubility and bioavailability. Such innovations can improve the drug's therapeutic potential and open pathways for combined imaging and therapeutic applications (Castillo et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861089 | |

| Record name | 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

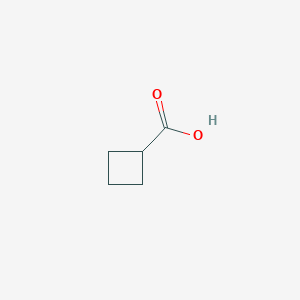

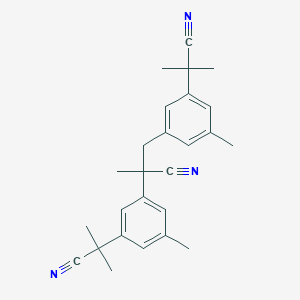

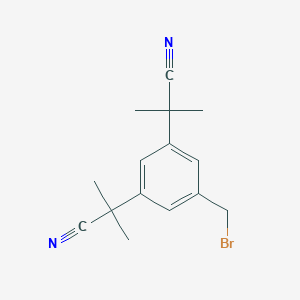

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

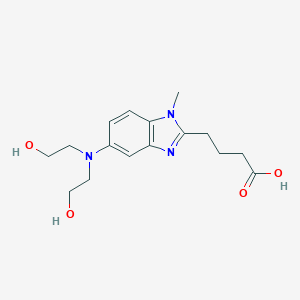

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)